

comparative study of 4-Aminobutanal and 4-amino-3-phenylbutanoic acid

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Compound of Interest

Compound Name: 4-Aminobutanal

Cat. No.: B194337

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A Comparative Analysis of **4-Aminobutanal** and 4-amino-3-phenylbutanoic acid (Baclofen) for Researchers and Drug Development Professionals

This guide provides a detailed comparison of **4-Aminobutanal** and 4-amino-3-phenylbutanoic acid, commonly known as baclofen. The information presented is intended for researchers, scientists, and professionals involved in drug development, offering a comprehensive overview of their chemical properties, biological activities, and relevant experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Aminobutanal** and 4-amino-3-phenylbutanoic acid is presented below for easy comparison.

Property	4-Aminobutanal	4-amino-3-phenylbutanoic acid (Baclofen)
CAS Number	4390-05-0[1]	1078-21-3[2]
Molecular Formula	C4H9NO[1]	C10H12ClNO2[3]
Molecular Weight	87.12 g/mol [1]	213.66 g/mol [3]
Appearance	Colorless to pale yellow liquid or solid[4]	White crystalline powder
Melting Point	-12.5 °C[5]	206-208 °C
Boiling Point	164.5 °C[5]	Decomposes
Solubility	Soluble in water and polar organic solvents[4][5]	Soluble in DMSO[6]

Pharmacological Profile and Mechanism of Action

4-Aminobutanal, also known as γ -aminobutyraldehyde (GABAL), is a key intermediate in the biosynthesis of the principal inhibitory neurotransmitter in the central nervous system, γ -aminobutyric acid (GABA).[1][5] It is formed from the degradation of polyamines such as putrescine by the action of monoamine oxidase B (MAO-B).[1] Subsequently, **4-aminobutanal** is oxidized by aminobutyraldehyde dehydrogenase (ABALDH) to produce GABA.[1] While this is a minor pathway for GABA synthesis in the adult brain, it plays a more significant role in the developing brain.[1] Due to its role as a GABA precursor, there is research interest in its potential to influence mood and anxiety.[5]

4-amino-3-phenylbutanoic acid (Baclofen) is a derivative of GABA.[2][7] The addition of a phenyl group to the GABA structure allows it to cross the blood-brain barrier more effectively.[2] Baclofen is a potent agonist of the GABA-B receptor, a G-protein coupled receptor.[7][8] Activation of GABA-B receptors leads to the inhibition of neuronal activity, which is the basis for its use as a muscle relaxant and antispastic agent.[3] It is used clinically to treat muscle spasms associated with conditions like multiple sclerosis and spinal cord injuries.[9] Some studies have also investigated its potential for treating anxiety and insomnia.[2]

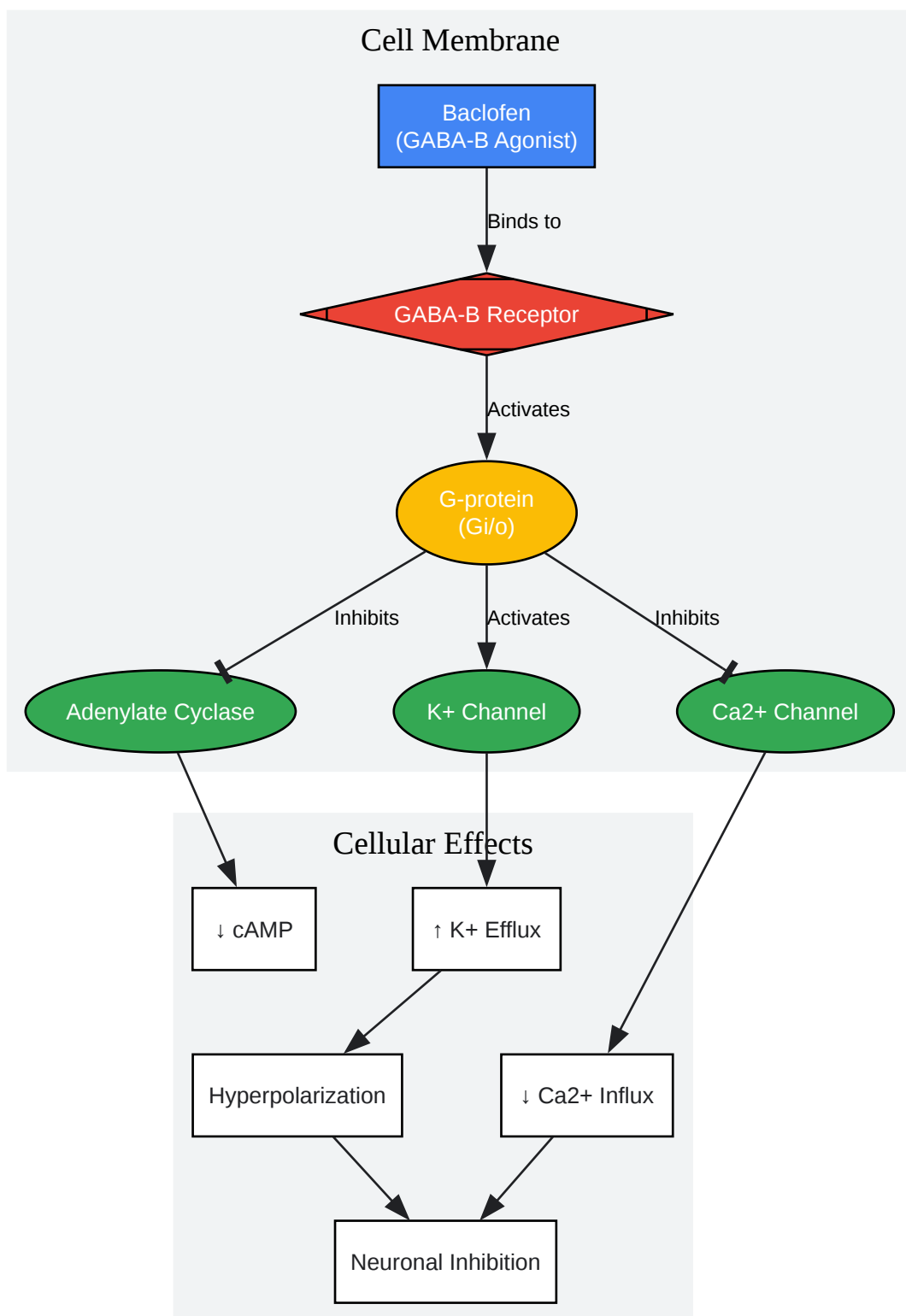
Signaling Pathways and Experimental Workflows

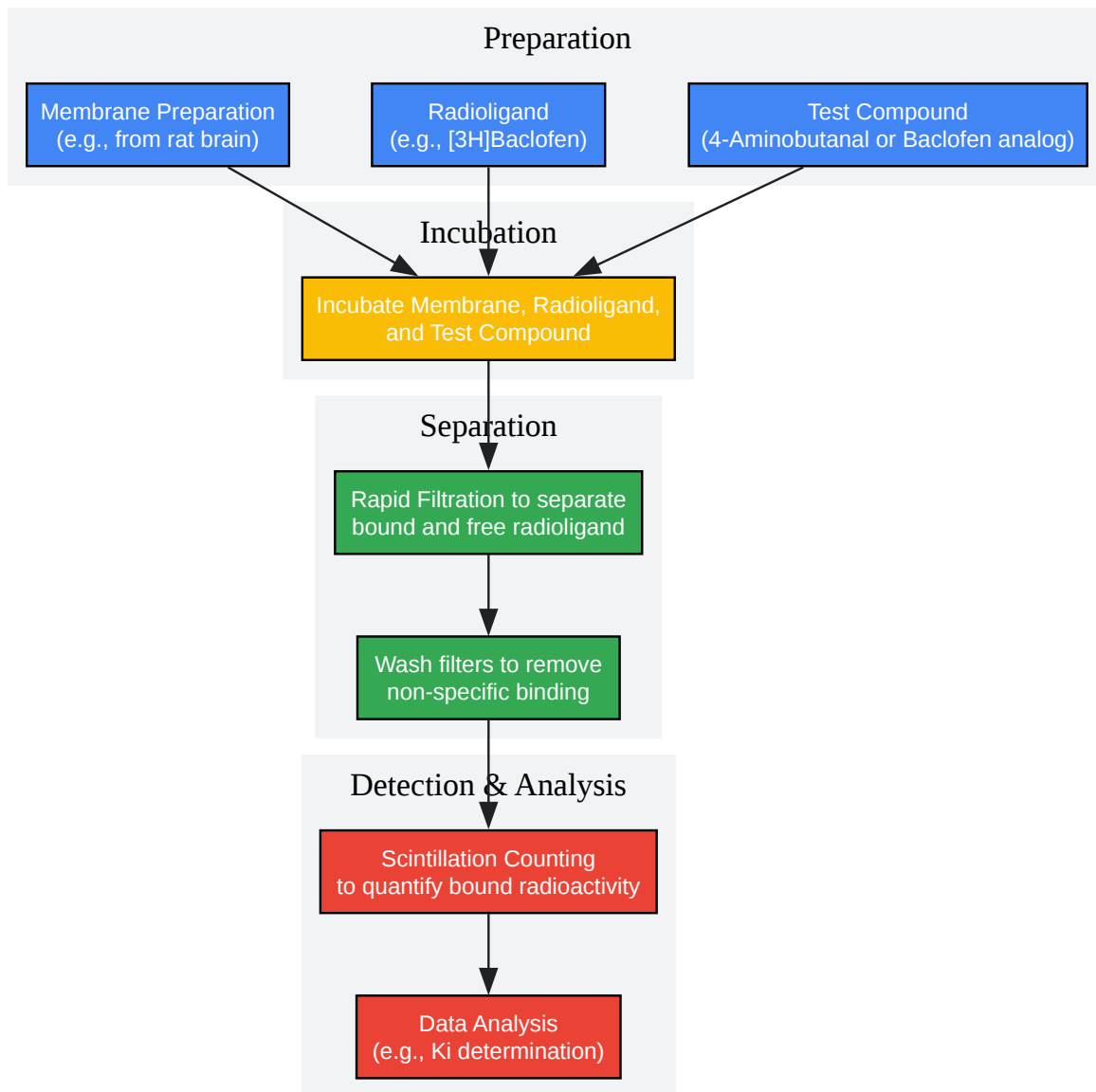
To visually represent the biological context and experimental procedures related to these compounds, the following diagrams are provided in the DOT language.



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Caption: Biosynthesis of GABA from Putrescine via **4-Aminobutanal**.





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